Enolate Alkylation Yield Comparison: 7-Bromohept-5-ynenitrile vs. 7-Iodohept-5-ynoate
In the direct alkylation of a γ-crotonolactone-derived enolate, 7-bromohept-5-ynenitrile delivered the trapped product in 50–55% yield based on the octenyllithium reagent [1]. Under identical conditions, the more reactive iodo analog 7-iodohept-5-ynoate gave a slightly higher yield, though the difference was not quantified further [1]. This demonstrates that while the bromo-nitrile combination provides sufficient electrophilicity for efficient alkylation, it avoids the potential over-reactivity associated with iodoalkynes, which can compromise selectivity in multistep sequences [1].
| Evidence Dimension | Enolate alkylation yield |
|---|---|
| Target Compound Data | 50–55% yield of enolate-trapped product |
| Comparator Or Baseline | 7-iodohept-5-ynoate: 'slightly higher yield' (exact % not reported) |
| Quantified Difference | Not quantified in source; described as 'slightly higher' |
| Conditions | THF containing hexamethylphosphoric triamide, conjugate addition of (E)-1-(phenylthio)oct-2-enyllithium to γ-crotonolactone followed by electrophile addition |
Why This Matters
The 50–55% yield benchmark confirms that 7-bromohept-5-ynenitrile is a competent electrophile for complex enolate alkylations, while its moderated reactivity relative to the iodo analog may provide superior control in multi-step syntheses where over-alkylation is a concern.
- [1] Haynes, R. K., & Schober, P. A. (1987). The Preparation of 9-Oxo-10-Oxaprostanoids by the Conjugate Addition of (E)-1-(Phenylthio)Oct-2-Enyllithium to γ-Crotonolactone and the Direct Alkylation of the Derived Enolate With Methyl 7-Bromohept-5-ynoate and Related Electrophiles. Australian Journal of Chemistry, 40(7), 1249–1265. View Source
